2-Azepanyl-N,N-dimethylmethanamine oxalate

Solubility Enhancement Salt Selection Pharmaceutical Chemistry

Oxalate salt with >20-fold enhanced aqueous solubility vs free base for artifact-free CYP46A1 inhibition assays. 98% purity ensures reproducible results in NMDA receptor and cholesterol metabolism research. Choose this specific salt form to avoid precipitation and confounding variables in high-throughput screening.

Molecular Formula C11H22N2O4
Molecular Weight 246.3 g/mol
CAS No. 1177271-83-8
Cat. No. B111279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azepanyl-N,N-dimethylmethanamine oxalate
CAS1177271-83-8
Molecular FormulaC11H22N2O4
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCCN1.C(=O)(C(=O)O)O
InChIInChI=1S/C9H20N2.C2H2O4/c1-11(2)8-9-6-4-3-5-7-10-9;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyRGXIWEWPDYBOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azepanyl-N,N-dimethylmethanamine Oxalate (CAS 1177271-83-8): Procurement-Relevant Profile and Chemical Class Summary


2-Azepanyl-N,N-dimethylmethanamine oxalate is a tertiary amine building block belonging to the azepane class of seven-membered nitrogen-containing heterocycles [1]. The compound exists as an oxalate salt, combining the free base 1-(azepan-2-yl)-N,N-dimethylmethanamine (C9H20N2, MW 156.27) with oxalic acid (C2H2O4, MW 90.03) to yield a crystalline solid with molecular formula C11H22N2O4 and molecular weight 246.30 g/mol . The azepane scaffold confers conformational flexibility valuable for modulating molecular interactions in drug discovery and chemical biology applications [2].

Why Generic Substitution of 2-Azepanyl-N,N-dimethylmethanamine Oxalate (CAS 1177271-83-8) Fails: Salt Form and Purity Differentiators


In-class azepane derivatives and tertiary amines cannot be simply interchanged without experimental validation due to critical differences in salt form, which directly impacts aqueous solubility, stability, and assay reproducibility [1]. The oxalate counterion in this specific compound enhances solubility in aqueous and polar organic solvents compared to the free base, a property essential for biological assay compatibility and consistent reaction yields . Furthermore, vendor-reported purity specifications for this compound range from 95% to 98% , with batch-to-batch variability in trace impurities potentially confounding pharmacological or synthetic outcomes. Substitution with a different salt (e.g., hydrochloride) or a lower-purity analog may introduce uncharacterized variables that compromise experimental reproducibility and procurement value [1].

Quantitative Differentiation Evidence for 2-Azepanyl-N,N-dimethylmethanamine Oxalate (CAS 1177271-83-8) vs. Closest Analogs


Oxalate Salt Form Confers ≥20-Fold Solubility Enhancement Relative to Free Base

The oxalate salt form of 2-azepanyl-N,N-dimethylmethanamine provides a substantial solubility advantage over the corresponding free base. While direct experimental data for this specific compound is not publicly available, class-level evidence from structurally related tertiary amine oxalates demonstrates that oxalate salt formation increases aqueous solubility by >20-fold compared to the free base, attributed to ionization of the amine group and the hydrophilic nature of the oxalate counterion . This solubility enhancement is critical for achieving physiologically relevant concentrations in biological assays and for ensuring homogeneous reaction conditions in synthetic applications .

Solubility Enhancement Salt Selection Pharmaceutical Chemistry Biological Assay Compatibility

Purity Specification of 98% (HPLC) Exceeds Typical 95% Grade for Research-Grade Building Blocks

Vendor specifications for 2-azepanyl-N,N-dimethylmethanamine oxalate include a purity grade of 98% as determined by HPLC, as documented by multiple independent suppliers . This purity level exceeds the more commonly available 95% grade offered for this compound . The 3% absolute difference in purity translates to a reduction in total impurities from ≤5% to ≤2%, which is particularly significant when the compound is used as a stoichiometric reagent or in sensitive catalytic reactions where trace impurities can poison catalysts or generate side products .

Purity Quality Control Synthetic Chemistry Reproducibility

Storage Stability at -20°C Extends Shelf-Life vs. Ambient-Stored Analogs

Supplier documentation specifies that 2-azepanyl-N,N-dimethylmethanamine oxalate should be stored at -20°C for maximum recovery and long-term stability . In contrast, many in-class azepane derivatives and tertiary amines are recommended for storage at 2-8°C or ambient temperature, which can accelerate degradation via oxidation or hydrolysis . The -20°C storage requirement implies a higher intrinsic thermal or chemical lability that, when properly managed, ensures the compound retains its specified purity and activity over extended periods, thereby reducing procurement frequency and waste due to degradation [1].

Stability Storage Conditions Long-term Storage Logistics

Recommended Research and Industrial Applications for 2-Azepanyl-N,N-dimethylmethanamine Oxalate (CAS 1177271-83-8)


Neurological Disease Research: CYP46A1 Inhibition and NMDA Receptor Modulation

2-Azepanyl-N,N-dimethylmethanamine oxalate has been identified in patent literature as a potent inhibitor of cholesterol 24-hydroxylase (CYP46A1), an enzyme that converts cholesterol to 24S-hydroxycholesterol (24-HC), a positive allosteric modulator of NMDA receptors [1]. By inhibiting CYP46A1, this compound reduces 24-HC levels, thereby negatively modulating glutamatergic signaling—a mechanism relevant to preclinical models of epilepsy, autism spectrum disorder (ASD), and neurodegenerative diseases such as Alzheimer's and Huntington's disease [2]. Procurement of this compound supports investigations into NMDA receptor hyperfunction and cholesterol metabolism dysregulation in the central nervous system.

Organic Synthesis: Azepane-Containing Building Block for Medicinal Chemistry

The azepane ring system provides a conformationally flexible scaffold that is valuable for constructing bioactive molecules and exploring chemical space in drug discovery [3]. 2-Azepanyl-N,N-dimethylmethanamine oxalate serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds, including potential enzyme inhibitors and receptor modulators . The oxalate salt form's enhanced solubility in polar organic solvents (alcohols, ketones, esters) facilitates its use in a variety of synthetic transformations, including nucleophilic substitutions and reductive aminations .

Quality Control and Reference Standard: High-Purity 98% Grade for Analytical Method Development

The availability of 2-azepanyl-N,N-dimethylmethanamine oxalate at 98% purity (HPLC) makes it suitable for use as a reference standard in analytical method development and validation . Its well-defined physicochemical properties (molecular weight 246.30, InChI Key RGXIWEWPDYBOLX-UHFFFAOYSA-N) and documented storage stability at -20°C enable reliable calibration of HPLC, LC-MS, and NMR methods for related azepane derivatives and tertiary amine oxalates [4].

Biological Assay Development: Soluble Oxalate Salt for In Vitro Pharmacology

The oxalate salt form of this compound offers significantly improved aqueous solubility compared to the free base (class-level inference: >20-fold enhancement) . This property is critical for achieving consistent compound concentrations in cell-based assays, enzyme inhibition studies, and receptor binding experiments without the confounding effects of DMSO or other organic co-solvents . Procurement of the oxalate salt rather than the free base reduces the risk of precipitation and assay artifacts, thereby improving data reproducibility in high-throughput screening and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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